molecular formula C16H24BNO3 B596237 N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-89-3

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No. B596237
CAS RN: 1256359-89-3
M. Wt: 289.182
InChI Key: WPMUGFJPFCLGQP-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the empirical formula C16H24BNO3 . It is a solid substance and is used as an organic synthesis material .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups . The compound also contains a dimethylamino group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 416.1±38.0 °C and a predicted density of 1.05±0.1 g/cm3 . Its molecular weight is 289.18 .

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The compound’s mode of action is primarily through its role as a boronic acid derivative. Boronic acids and their esters, such as pinacol esters, are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The boronic ester serves as a nucleophile, reacting with an electrophilic organic halide in the presence of a base and a palladium catalyst .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which boronic esters are commonly used, is a key step in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals . Therefore, the compound may indirectly influence various biochemical pathways through its role in the synthesis of these active compounds.

Result of Action

As a boronic ester used in the suzuki-miyaura cross-coupling reaction, its primary role is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The resulting compounds can have various molecular and cellular effects, depending on their specific structures and activities.

Action Environment

The action of N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, like other boronic esters, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups . The reaction requires a base and a palladium catalyst, and its efficiency can be affected by the choice of these reagents as well as the solvent . The stability of the boronic ester can also be influenced by factors such as temperature, light, and air .

properties

IUPAC Name

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-8-12(10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMUGFJPFCLGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682292
Record name N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256359-89-3
Record name Benzeneacetamide, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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